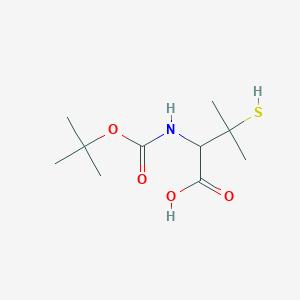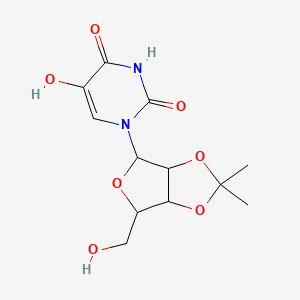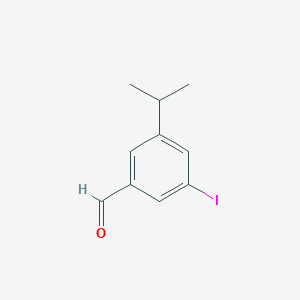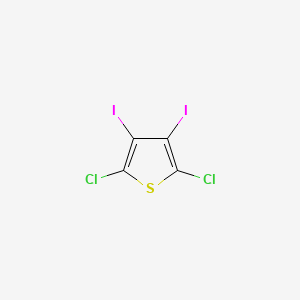
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Penicillamine is a derivative of penicillamine, which is a chelating agent used primarily in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. The “Boc” in Boc-D-Penicillamine stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Boc-D-Penicillamine can be synthesized through the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting Boc-D-Penicillamine is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-D-Penicillamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-penicillamine are reacted with tert-butyloxycarbonyl chloride.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
化学反应分析
Types of Reactions
Boc-D-Penicillamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.
Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
D-Penicillamine: Formed after deprotection.
Disulfides: Formed after oxidation of the thiol group.
Substituted Derivatives: Formed after substitution reactions.
科学研究应用
Boc-D-Penicillamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects in diseases involving metal ion imbalance.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Boc-D-Penicillamine involves:
Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.
Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
D-Penicillamine: The parent compound, used primarily as a chelating agent.
N-Acetyl-D-Penicillamine: Another derivative with similar chelating properties.
L-Penicillamine: The L-isomer, which is not used clinically due to its toxicity.
Uniqueness
Boc-D-Penicillamine is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
158944-97-9 |
|---|---|
分子式 |
C10H19NO4S |
分子量 |
249.33 g/mol |
IUPAC 名称 |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
InChI 键 |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)

![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)

![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
